6-(甲磺基)喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

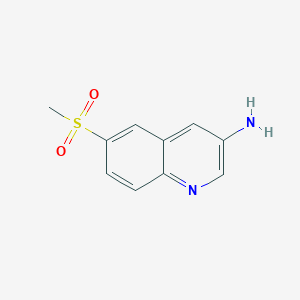

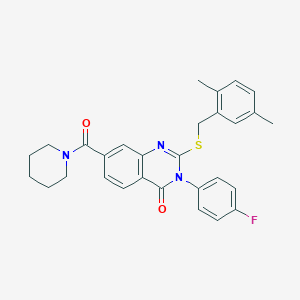

6-(Methylsulfonyl)quinolin-3-amine is a chemical compound with the molecular formula C10H10N2O2S . It is used in the field of laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-(Methylsulfonyl)quinolin-3-amine, involves various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6-(Methylsulfonyl)quinolin-3-amine consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a methylsulfonyl group attached to the 6th position of the quinoline core .Chemical Reactions Analysis

Quinoline derivatives, including 6-(Methylsulfonyl)quinolin-3-amine, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis

6-(Methylsulfonyl)quinolin-3-amine has a molecular weight of 222.26 . More detailed physical and chemical properties were not found in the search results.科学研究应用

绿色合成方法

Poomathi 等人(2015 年)的研究展示了一种绿色高效的方法来合成新型喹啉衍生物,突出了利用喹啉结构进行有机合成在环境效益和效率方面的优势。该方法采用环保催化剂,无需萃取和色谱纯化步骤,这符合可持续化学实践 (Poomathi 等人,2015 年)。

荧光传感

Hazra 等人(2018 年)探索了喹啉异构体的荧光传感特性,用于检测金属离子,表明了喹啉衍生物在开发新的基于荧光的传感器方面的潜力。该研究展示了喹啉衍生物中的结构变化如何显著影响其传感能力,为设计用于金属离子的灵敏且选择性的探针提供了一条途径 (Hazra 等人,2018 年)。

抗氧化、抗炎和镇痛活性

El-Gazzar 等人(2009 年)报道了多环吡啶并[4,5-b]喹啉的合成,其中一些表现出了有希望的生物活性,例如抗炎、镇痛和抗氧化特性。这表明了喹啉衍生物在药物开发中的治疗潜力 (El-Gazzar 等人,2009 年)。

抗肿瘤活性

Takeuchi 等人(1992 年)对吲哚并[3,2-b]喹啉衍生物的研究,包括讨论了胺部分在抗肿瘤活性中的作用,为设计有效的抗肿瘤剂提供了见解。结构修饰,特别是涉及胺基,会导致抗肿瘤功效发生变化,突出了喹啉衍生物在抗癌研究中的潜力 (Takeuchi 等人,1992 年)。

新型合成方法

Kassanova 等人(2015 年)开发了一种有效的方法,将氨基吡啶和氨基喹啉转化为它们相应的三氟甲磺酸酯和甲苯磺酸酯,展示了喹啉衍生物在合成化学中的多功能性。该方法为形成 C-S 键和喹啉环提供了一条直接途径,这可能与合成和修饰 6-(甲基磺酰基)喹啉-3-胺衍生物有关 (Kassanova 等人,2015 年)。

作用机制

Target of Action

Quinoline and its derivatives, which include 6-(methylsulfonyl)quinolin-3-amine, are known to interact with diverse biological targets like proteins, receptors, and enzymes .

Mode of Action

It is known that quinoline derivatives can interact with their targets in a variety of ways, leading to different biological responses . For instance, some quinoline derivatives have been found to exhibit anticancer activity by interacting with the PI3K/AKT/mTOR pathway proteins .

Biochemical Pathways

Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Pharmacokinetics

The compound’s molecular formula is c10h10n2o2s, and its molecular weight is 22226 , which could influence its pharmacokinetic properties.

Result of Action

Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of quinoline derivatives, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the synthesis and stability of 6-(Methylsulfonyl)quinolin-3-amine.

未来方向

Quinoline and its derivatives have gained considerable attention due to their versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods and synthetic approaches towards quinoline derivatives, including 6-(Methylsulfonyl)quinolin-3-amine, remains an active and growing area of interest both in academia and industry .

属性

IUPAC Name |

6-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQADEVEEMSYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfonyl)quinolin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713966.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)

![N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2713973.png)

![6-(Benzo[d]thiazole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2713974.png)

![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)

![4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide](/img/structure/B2713982.png)